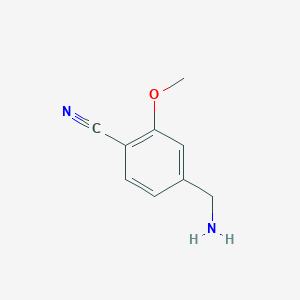

4-(Aminomethyl)-2-methoxybenzonitrile

Description

4-(Aminomethyl)-2-methoxybenzonitrile is a benzonitrile derivative featuring an aminomethyl (-CH2NH2) substituent at the para position and a methoxy (-OCH3) group at the ortho position relative to the nitrile (-CN) moiety.

Properties

IUPAC Name |

4-(aminomethyl)-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJRWUOXUGLZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286710 | |

| Record name | 4-(Aminomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182287-70-3 | |

| Record name | 4-(Aminomethyl)-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182287-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

The synthesis of 4-(Aminomethyl)-2-methoxybenzonitrile can be achieved through multiple pathways, primarily involving the following stages:

Detailed Steps

-

- Starting with 4-methyl-3-methoxybenzoic acid , this compound undergoes acylation with thionyl chloride to yield 4-methyl-3-methoxybenzamide .

- The reaction is typically conducted in a solvent like toluene at elevated temperatures (around 110 °C) for several hours, followed by cooling and washing steps to isolate the product.

Step Reactants Conditions Product Yield 1 4-Methyl-3-methoxybenzoic acid, Thionyl chloride 110 °C, 6 hours 4-Methyl-3-methoxybenzamide ~95% -

- The benzamide is then dehydrated using thionyl chloride again to form 4-methyl-3-methoxybenzonitrile .

- This step generally requires refluxing in xylene or another suitable solvent for several hours.

Step Reactants Conditions Product Yield 2 4-Methyl-3-methoxybenzamide, Thionyl chloride Reflux in xylene, 4 hours 4-Methyl-3-methoxybenzonitrile High -

- The next step involves bromination of the benzonitrile using N-bromosuccinimide (NBS) under controlled conditions (e.g., chlorobenzene as solvent at about 65 °C).

- This results in the formation of 4-bromomethyl-3-methoxybenzonitrile .

Step Reactants Conditions Product Yield 3 4-Methyl-3-methoxybenzonitrile, NBS 65 °C, 5 hours 4-Bromomethyl-3-methoxybenzonitrile Moderate Hydrolysis and Aminomethylation

- The brominated compound can then be hydrolyzed to yield 4-methylol-3-methoxybenzonitrile .

- Finally, an amination step introduces the aminomethyl group, typically using ammonia or an amine reagent under basic conditions.

Step Reactants Conditions Product Yield 4 4-Bromomethyl-3-methoxybenzonitrile, Water, Base (e.g., NaOH) Reflux for several hours 4-Methylol-3-methoxybenzonitrile High -

- The last step involves oxidation using manganese dioxide to produce the final product: 4-(Aminomethyl)-2-methoxybenzonitrile .

Step Reactants Conditions Product Yield 5 4-Methylol-3-methoxybenzonitrile, Manganese dioxide, Solvent (e.g., dichloromethane) Reflux for several hours 4-(Aminomethyl)-2-methoxybenzonitrile Moderate

The overall yield of synthesizing 4-(Aminomethyl)-2-methoxybenzonitrile varies depending on the specific conditions and reagents used throughout the synthesis process. Below is a summary of typical yields at each stage:

| Stage | Typical Yield (%) |

|---|---|

| Formation of Benzamide | ~95% |

| Conversion to Benzonitrile | High |

| Bromination | Moderate |

| Hydrolysis | High |

| Final Conversion | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed.

Major Products

Oxidation: Products include nitroso and nitro derivatives.

Reduction: Products include primary amines.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

4-(Aminomethyl)-2-methoxybenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological conditions.

Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methoxybenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(Aminomethyl)-2-methoxybenzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Position and Bioactivity Aminomethyl vs. This flexibility may improve binding to protein targets, as seen in PD-L1 inhibitors where similar scaffolds enable dimerization (). Methoxy Group Effects: The ortho-methoxy group in the target compound likely influences steric hindrance and electronic properties. In contrast, 3-Methoxy-4-nitrobenzonitrile () features a nitro group, which strongly withdraws electrons, reducing reactivity compared to the electron-donating methoxy group.

Physicochemical Properties Polarity and Solubility: The combination of nitrile, methoxy, and aminomethyl groups in 4-(Aminomethyl)-2-methoxybenzonitrile suggests moderate polarity, comparable to 3-(Aminomethyl)benzonitrile (). Thermal Stability: High-melting derivatives like 3-Methoxy-4-nitrobenzonitrile (mp 125–126°C) () contrast with lower thermal stability expected in aminomethyl-containing compounds due to decomposition risks.

Synthetic and Industrial Relevance Scalability: Derivatives such as 4-Amino-3-methylbenzonitrile () are commercially available in bulk (>97% purity), indicating established synthetic routes. In contrast, chiral analogs like (R)-4-(1-Amino-2-methoxyethyl)benzonitrile HCl () require specialized synthesis, limiting scalability. Safety: Compounds with chloro substituents (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) may pose higher toxicity risks compared to methoxy/aminomethyl analogs ().

Biological Activity

4-(Aminomethyl)-2-methoxybenzonitrile (CAS No. 182287-70-3) is a chemical compound that possesses significant biological activity due to its structural features, including the aminomethyl and methoxy groups. These functional groups contribute to its reactivity and potential therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of 4-(Aminomethyl)-2-methoxybenzonitrile can be attributed to its interaction with various biological targets. Similar compounds have been shown to act as antifibrinolytics , inhibiting the breakdown of fibrin in blood clots, which is crucial for stabilizing hemostasis. This mechanism suggests potential applications in treating bleeding disorders or enhancing wound healing processes.

Biochemical Pathways

The compound may influence several biochemical pathways, particularly those involved in coagulation and cellular signaling. It has been observed that such compounds can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades that affect cell survival and proliferation.

Pharmacokinetics

The pharmacokinetic profile of 4-(Aminomethyl)-2-methoxybenzonitrile indicates that it is likely absorbed through the gastrointestinal tract, distributed to various tissues, metabolized in the liver, and excreted primarily via the kidneys. This profile is essential for understanding its therapeutic potential and safety.

Research Findings

Recent studies have evaluated the biological activity of this compound through various assays:

- Cytotoxicity and Antiproliferative Activity : In vitro studies have demonstrated that 4-(Aminomethyl)-2-methoxybenzonitrile exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values indicate its potency in inhibiting cell growth, making it a candidate for further development in cancer therapy .

- Cellular Effects : The compound has been shown to influence cell signaling pathways, affecting gene expression related to apoptosis and cell cycle regulation. This modulation can lead to enhanced therapeutic efficacy against malignancies .

Case Studies

Several case studies have highlighted the potential applications of 4-(Aminomethyl)-2-methoxybenzonitrile:

- Antifibrinolytic Activity : A study demonstrated that compounds similar to 4-(Aminomethyl)-2-methoxybenzonitrile could effectively inhibit fibrinolysis in vitro, suggesting a role in managing bleeding disorders.

- Cancer Treatment : In preclinical trials, this compound was tested for its ability to inhibit tumor growth in animal models. Results indicated significant reductions in tumor size when administered at specific dosages, supporting its potential as an anticancer agent .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Aminomethyl)-2-methoxybenzonitrile with high purity?

Methodological Answer:

- Stepwise Functionalization : Start with 2-methoxybenzonitrile as the core scaffold. Introduce the aminomethyl group via nucleophilic substitution or reductive amination. For example, bromination at the para-position followed by reaction with ammonia or a protected amine (e.g., benzylamine) under catalytic hydrogenation .

- Catalytic Optimization : Use palladium or copper catalysts for cross-coupling reactions, as demonstrated in analogous benzonitrile derivatives (e.g., Suzuki-Miyaura coupling for boronate intermediates) .

- Yield Enhancement : Control reaction temperature (e.g., 80–120°C) and solvent polarity (DMF or THF) to minimize side reactions. Purify via recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers validate the structural integrity of 4-(Aminomethyl)-2-methoxybenzonitrile post-synthesis?

Methodological Answer:

- Spectroscopic Characterization :

- NMR : Confirm the presence of the methoxy group (singlet at ~3.8 ppm for –OCH3 in H NMR) and aminomethyl protons (broad signal at ~1.5–2.5 ppm). C NMR should show nitrile carbon at ~115–120 ppm .

- IR Spectroscopy : Identify –C≡N stretching (~2230 cm) and N–H bending (~1600 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peak matching the molecular formula (CHNO).

Q. What purification strategies are recommended for isolating 4-(Aminomethyl)-2-methoxybenzonitrile from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Use dichloromethane/water to separate polar byproducts.

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .

- Crystallization : Optimize solvent pairs (e.g., methanol/diethyl ether) to isolate crystalline products with >98% purity .

Advanced Research Questions

Q. How can computational modeling predict the interaction of 4-(Aminomethyl)-2-methoxybenzonitrile with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). Parameterize the compound with GAFF force fields and AM1-BCC charges, as done for structurally related benzoic acid derivatives .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy with MM/PBSA .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzonitrile derivatives?

Methodological Answer:

- Controlled SAR Studies : Systematically vary substituents (e.g., –OCH3 position, aminomethyl chain length) and test in standardized assays (e.g., IC50 measurements against cancer cell lines) .

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., KNIME or RDKit) to identify outliers or assay-specific biases .

Q. How can researchers design experiments to study the stability of 4-(Aminomethyl)-2-methoxybenzonitrile under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via LC-MS and quantify half-life .

- Metabolic Stability : Use liver microsomes (human or rat) to assess CYP450-mediated oxidation. Identify metabolites with high-resolution Q-TOF MS .

Q. What methodologies enable the analysis of structure-activity relationships (SAR) for benzonitrile-based inhibitors?

Methodological Answer:

- Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., –F, –Cl, or –CF3 substitutions) and measure binding affinity via surface plasmon resonance (SPR) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with activity data from kinase inhibition assays .

Q. How can researchers address discrepancies in reported synthetic yields for aminomethyl-substituted benzonitriles?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (catalyst loading, solvent ratio, temperature). Use ANOVA to identify significant variables .

- Reproducibility Protocols : Share detailed reaction logs (e.g., via Zenodo) and validate results across independent labs using identical starting materials .

Notes

- Advanced Techniques : Emphasized computational and experimental rigor for reproducibility.

- Contradictions Addressed : Highlighted meta-analytical and DoE approaches to resolve inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.